
Potassium (5-(benzyloxy)-1-(tert-butoxycarbonyl)-1H-indol-2-yl)trifluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium (5-(benzyloxy)-1-(tert-butoxycarbonyl)-1H-indol-2-yl)trifluoroborate is a complex organic compound that features a trifluoroborate group attached to an indole ring. The compound is notable for its potential applications in organic synthesis, particularly in the formation of carbon-carbon bonds. The presence of the tert-butoxycarbonyl group provides stability and protection during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium (5-(benzyloxy)-1-(tert-butoxycarbonyl)-1H-indol-2-yl)trifluoroborate typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, including Fischer indole synthesis or Bartoli indole synthesis.
Introduction of the Benzyloxy Group: The benzyloxy group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the indole compound.
Protection with tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group is added using tert-butoxycarbonyl anhydride in the presence of a base.
Formation of the Trifluoroborate Group:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Potassium (5-(benzyloxy)-1-(tert-butoxycarbonyl)-1H-indol-2-yl)trifluoroborate undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: Reduction reactions can be used to remove the tert-butoxycarbonyl protecting group.
Substitution: The trifluoroborate group can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium catalysts are often employed in Suzuki-Miyaura cross-coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura cross-coupling reactions typically yield biaryl compounds.
Scientific Research Applications
Potassium (5-(benzyloxy)-1-(tert-butoxycarbonyl)-1H-indol-2-yl)trifluoroborate has several scientific research applications:
Chemistry: It is used in organic synthesis for the formation of carbon-carbon bonds, particularly in Suzuki-Miyaura cross-coupling reactions.
Biology: The compound can be used to synthesize biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its use in drug development is ongoing, particularly for compounds that target specific biological pathways.
Industry: It is used in the synthesis of advanced materials and fine chemicals.
Mechanism of Action
The mechanism by which Potassium (5-(benzyloxy)-1-(tert-butoxycarbonyl)-1H-indol-2-yl)trifluoroborate exerts its effects involves the formation of carbon-carbon bonds through cross-coupling reactions. The trifluoroborate group acts as a nucleophile, reacting with electrophilic partners in the presence of a palladium catalyst. This results in the formation of a new carbon-carbon bond, with the tert-butoxycarbonyl group providing stability and protection during the reaction.
Comparison with Similar Compounds
Similar Compounds
Potassium (5-(benzyloxy)-1H-indol-2-yl)trifluoroborate: Lacks the tert-butoxycarbonyl group, making it less stable in certain reactions.
Potassium (5-(benzyloxy)-1-(tert-butoxycarbonyl)-1H-indol-2-yl)boronic acid: Similar structure but with a boronic acid group instead of a trifluoroborate group.
Uniqueness
Potassium (5-(benzyloxy)-1-(tert-butoxycarbonyl)-1H-indol-2-yl)trifluoroborate is unique due to the presence of the trifluoroborate group, which enhances its reactivity in cross-coupling reactions. The tert-butoxycarbonyl group provides additional stability, making it a valuable compound in organic synthesis.
Properties
Molecular Formula |
C20H20BF3KNO3 |
|---|---|
Molecular Weight |
429.3 g/mol |
IUPAC Name |
potassium;trifluoro-[1-[(2-methylpropan-2-yl)oxycarbonyl]-5-phenylmethoxyindol-2-yl]boranuide |
InChI |
InChI=1S/C20H20BF3NO3.K/c1-20(2,3)28-19(26)25-17-10-9-16(27-13-14-7-5-4-6-8-14)11-15(17)12-18(25)21(22,23)24;/h4-12H,13H2,1-3H3;/q-1;+1 |
InChI Key |
CRNLCJKAEZPNLW-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=CC2=C(N1C(=O)OC(C)(C)C)C=CC(=C2)OCC3=CC=CC=C3)(F)(F)F.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


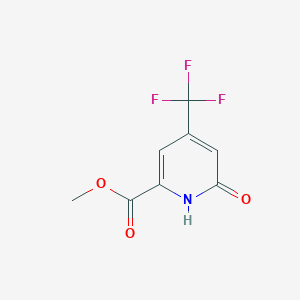
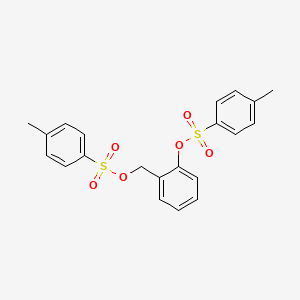
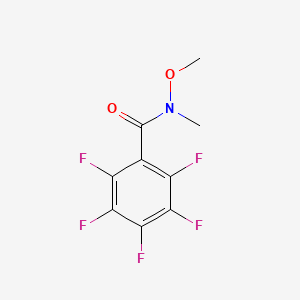
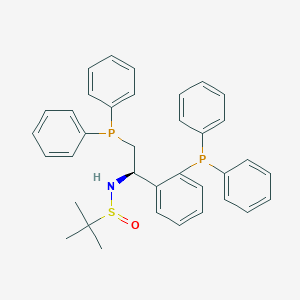
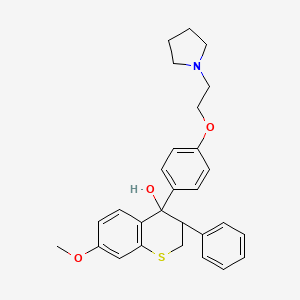
![7-(6,8,17,19-Tetraoxo-18-undecan-6-yl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaen-7-yl)-18-undecan-6-yl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B12819737.png)
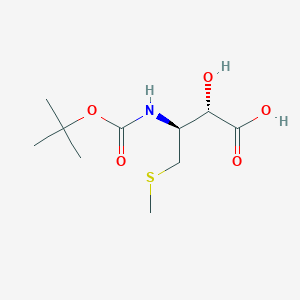
![Cis-2-(tert-butoxycarbonyl)-5-fluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B12819753.png)
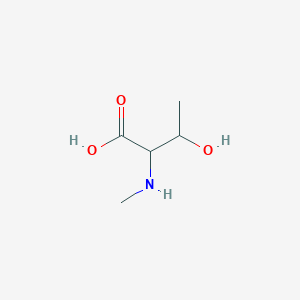
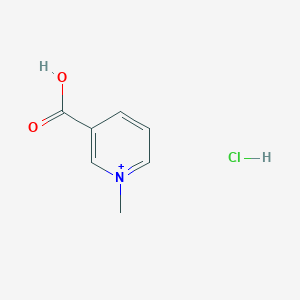
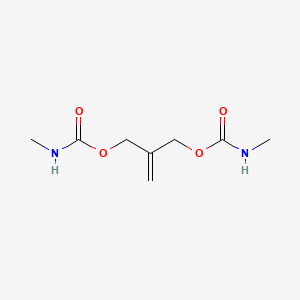
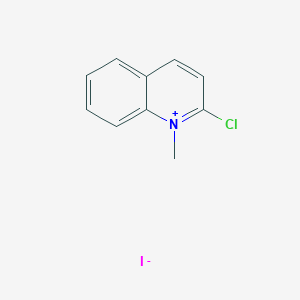
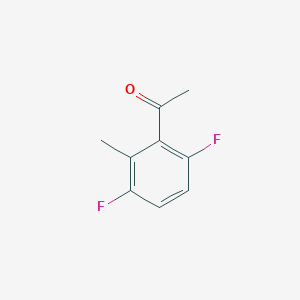
![11-Methoxy-7-methyl-9,12-dioxo-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-13-carboxylic acid](/img/structure/B12819785.png)
